2-(4-Isobutylphenyl)-1-(2-thienyl)propan-1-one
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Overview
Description
2-(4-Isobutylphenyl)-1-(2-thienyl)propan-1-one is an organic compound that features a phenyl ring substituted with an isobutyl group and a thienyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isobutylphenyl)-1-(2-thienyl)propan-1-one typically involves the following steps:
Friedel-Crafts Acylation: This reaction involves the acylation of 4-isobutylphenyl with 2-thienylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Friedel-Crafts Acylation: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Automated Purification Systems: Employing automated systems for purification to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Isobutylphenyl)-1-(2-thienyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl or thienyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-(4-Isobutylphenyl)-1-(2-thienyl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Isobutylphenyl)-1-(2-thienyl)propan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways: It may modulate biochemical pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Isobutylphenyl)propan-1-one: Lacks the thienyl ring, making it less complex.
1-(2-Thienyl)propan-1-one: Lacks the isobutylphenyl group, resulting in different chemical properties.
Uniqueness
2-(4-Isobutylphenyl)-1-(2-thienyl)propan-1-one is unique due to the presence of both the isobutylphenyl and thienyl groups, which confer distinct chemical and physical properties, making it valuable for various applications.
Properties
IUPAC Name |
2-[4-(2-methylpropyl)phenyl]-1-thiophen-2-ylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20OS/c1-12(2)11-14-6-8-15(9-7-14)13(3)17(18)16-5-4-10-19-16/h4-10,12-13H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZIDUYKLDSRDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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